(3-Amino-2,6-dichlorophenyl)boronic acid
Description
Overview of Organoboron Chemistry and its Evolution in Synthetic Methodologies
Organoboron chemistry, the study of compounds containing a carbon-boron bond, has undergone a dramatic transformation since its inception. wikipedia.orgthieme.de Early work in the mid-20th century, most notably the pioneering research by H.C. Brown on hydroboration, revealed the synthetic potential of organoboranes. thieme.deethernet.edu.et This discovery, which allows for the anti-Markovnikov addition of a borane (B79455) across a double bond, provided a facile route to a wide variety of organoboron compounds and was recognized with the Nobel Prize in Chemistry in 1979. ethernet.edu.et
The true paradigm shift, however, came with the advent of transition-metal-catalyzed cross-coupling reactions. univ-rennes.fr The development of the Suzuki-Miyaura coupling reaction, in which an organoboron compound reacts with an organic halide in the presence of a palladium catalyst, revolutionized the formation of carbon-carbon bonds. youtube.com This and other related reactions, such as the Chan-Lam coupling for carbon-heteroatom bond formation, established organoboron compounds, particularly boronic acids, as indispensable reagents in synthetic chemistry. thieme.dewikipedia.org The evolution of this field continues with the development of new catalysts, borylation methods (such as C-H borylation), and a deeper understanding of reaction mechanisms. wikipedia.orgrsc.org
The Unique Role of Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids [R-B(OH)₂] have emerged as exceptionally versatile and widely used intermediates in organic synthesis. nih.govnih.gov Their utility stems from a unique combination of properties:
Stability: Most arylboronic acids are crystalline solids that are stable to air and moisture, facilitating their handling and storage. nih.gov
Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, boronic acids exhibit significantly lower toxicity, making them more environmentally benign or "green" reagents. nih.gov
Functional Group Tolerance: Cross-coupling reactions involving arylboronic acids are often compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies. nih.gov
Commercial Availability: A vast and diverse range of arylboronic acids are commercially available, providing ready access to a plethora of building blocks for synthetic campaigns. nih.gov
These attributes make them the preferred coupling partners in numerous transformations, most notably the Suzuki-Miyaura reaction, for synthesizing biaryls—a common motif in pharmaceuticals, agrochemicals, and advanced materials. acs.orgorganic-chemistry.org Beyond C-C bond formation, they are also employed in C-N, C-O, and C-S bond-forming reactions. nih.gov
Functional Group Diversity in Arylboronic Acid Scaffolds: Emphasis on Halogenated and Amino-Substituted Derivatives
The true synthetic power of arylboronic acids lies in the immense functional group diversity that can be incorporated into the aryl scaffold. Substituents on the aromatic ring can profoundly influence the compound's physical and chemical properties, including its reactivity, acidity, and solubility. nih.govmdpi.com
Halogenated arylboronic acids are a particularly important subclass. Halogen atoms (F, Cl, Br, I) are electron-withdrawing groups that increase the Lewis acidity of the boronic acid. mdpi.com This can impact the transmetalation step in cross-coupling cycles. researchgate.net Furthermore, the halogen itself serves as a synthetic handle for subsequent transformations, allowing for sequential, site-selective functionalization. Chloro-substituted aromatic compounds, in particular, are prevalent in pharmaceuticals and bioactive molecules. nih.gov
Amino-substituted arylboronic acids introduce a key functional group for medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor/acceptor, a site for further derivatization, or a basic center to modulate solubility and biological interactions. The synthesis of primary anilines from arylboronic acids has been a significant area of research, with both metal-catalyzed and metal-free methods being developed. acs.orgorganic-chemistry.org The presence of both halogen and amino groups on the same arylboronic acid scaffold creates a multifunctional building block with significant potential for constructing complex and diverse molecular targets.
Contextualizing (3-Amino-2,6-dichlorophenyl)boronic acid within the Broader Field of Substituted Phenylboronic Acids
This compound is a prime example of a highly functionalized, sterically demanding building block. Its structure is characterized by several key features that dictate its chemical behavior and synthetic utility:
Steric Hindrance: The two chlorine atoms at the ortho-positions (C2 and C6) relative to the boronic acid group create significant steric bulk. This steric hindrance can dramatically affect its reactivity in cross-coupling reactions. researchgate.netnih.gov Transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, is often impeded by bulky ortho-substituents. nih.gov Consequently, coupling reactions involving di-ortho-substituted arylboronic acids frequently require specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve good yields. researchgate.netrsc.orgresearchgate.net
Electronic Effects: The chlorine atoms are strongly electron-withdrawing via induction, which increases the Lewis acidity of the boron center. nih.govresearchgate.net The amino group at the meta-position (C3) is an electron-donating group through resonance but can be electron-withdrawing inductively. The net electronic effect influences the reactivity of the boronic acid and the aromatic ring.
Multiple Reaction Sites: The molecule possesses three distinct functional groups—the boronic acid, the amino group, and the chloro substituents—each offering opportunities for selective chemical modification.
This combination of steric demand and electronic perturbation places this compound in the category of "challenging substrates" for cross-coupling, but also makes it a highly valuable reagent for the synthesis of complex, sterically congested molecules that would be difficult to access through other means. rsc.org
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2096330-06-0 | cato-chem.com |
| Molecular Formula | C₆H₆BCl₂NO₂ | cato-chem.com |
| Molecular Weight | 205.83 g/mol | cato-chem.com |
Scope of Research and Academic Utility of this compound
While specific published research focusing exclusively on this compound is limited, its academic and industrial utility can be inferred from its structure and the extensive research on analogous compounds. Its primary application lies as a specialized building block in organic synthesis, particularly for:
Medicinal Chemistry: The 2,6-dichlorophenyl motif is present in numerous bioactive compounds. The ability to introduce this fragment, further decorated with an amino group, via Suzuki-Miyaura coupling is highly valuable for generating libraries of potential drug candidates. researchgate.netchemimpex.com The steric hindrance can be exploited to create conformationally restricted biaryl systems, which can lead to improved binding affinity and selectivity for biological targets.
Synthesis of Complex Molecules: The compound serves as a precursor to tri- and tetra-ortho-substituted biaryls, a class of molecules that often exhibit unique properties due to their hindered rotation around the biaryl axis (atropisomerism). researchgate.net
Materials Science: Arylboronic acids are used in the construction of functional materials, including polymers and covalent organic frameworks. The specific substitution pattern of this molecule could be used to fine-tune the structural and electronic properties of such materials.
In essence, this compound is a valuable tool for chemists seeking to construct sterically congested molecular frameworks that incorporate the 3-amino-2,6-dichloroaniline moiety, a structure of significant interest in the development of new pharmaceuticals and functional materials. nih.gov
| Compound | pKa Value | Comment |
|---|---|---|
| Phenylboronic acid | 8.83 | Reference compound. |
| 4-Methoxyphenylboronic acid | 9.24 | Electron-donating group (-OCH₃) decreases acidity (increases pKa). researchgate.net |
| 3-Aminophenylboronic acid | ~8.7 (isomer dependent) | Amino group has a relatively small effect on pKa. |
| 4-Chlorophenylboronic acid | 8.63 | Electron-withdrawing group (-Cl) increases acidity (decreases pKa). |
| 2-Fluorophenylboronic acid | 7.37 | Ortho-fluoro substituent significantly increases acidity due to intramolecular interaction. mdpi.com |
| 4-Nitrophenylboronic acid | 7.23 | Strong electron-withdrawing group (-NO₂) significantly increases acidity. researchgate.net |
Properties
CAS No. |
2096330-06-0 |
|---|---|
Molecular Formula |
C6H6BCl2NO2 |
Molecular Weight |
205.83 g/mol |
IUPAC Name |
(3-amino-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
InChI Key |
HWRKHSZCKZFOMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)N)Cl)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2,6 Dichlorophenyl Boronic Acid and Analogues
Direct Borylation Approaches for Aryl Halides
Direct borylation methods involve the conversion of an aryl halide C-X bond (where X = Cl, Br, I) to a C-B bond, offering a straightforward route to the boronic acid or its esters.
The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from aryl halides. organic-chemistry.orgbeilstein-journals.org This method is known for its high functional group tolerance, making it a potentially viable route for the borylation of a 3-amino-2,6-dichlorohalobenzene precursor, such as 1-bromo-3-amino-2,6-dichlorobenzene.
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical pinacol (B44631) borane (B79455) (HBpin). organic-chemistry.orgnih.gov The choice of ligand is crucial, with bulky, electron-rich biaryl phosphines like SPhos or XPhos often being effective for challenging substrates, including electron-deficient aryl chlorides. nih.govnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boron reagent, and reductive elimination to yield the arylboronate ester. organic-chemistry.org While specific examples for 3-amino-2,6-dichlorohalobenzenes are not prevalent in the literature, conditions reported for other polychlorinated or amino-substituted aryl halides can be adapted. nih.govresearchgate.net
A typical protocol would involve heating the aryl halide with the boron reagent, a palladium precursor, a ligand, and a base like potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄) in an inert solvent. nih.gov
Table 1: Representative Conditions for Miyaura Borylation of Aryl Halides
| Component | Example Reagent/Condition | Role | Reference |
|---|---|---|---|
| Substrate | 3-Amino-2,6-dichloro-1-bromobenzene | Aryl halide precursor | N/A |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides boryl moiety | organic-chemistry.org |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | Active catalyst precursor | nih.gov |
| Ligand | SPhos or XPhos | Stabilizes Pd, facilitates reaction | nih.gov |
| Base | KOAc or K₃PO₄ | Activates boron reagent, neutralizes acid | organic-chemistry.org |
| Solvent | Dioxane, Toluene, or DMF | Reaction medium | nih.gov |
| Temperature | 80-110 °C | Provides activation energy | nih.gov |
Recent advances have led to the development of borylation methods that avoid the use of transition metals, proceeding instead via photoinduced radical pathways. nih.govorganic-chemistry.org These strategies offer milder reaction conditions and can circumvent issues related to catalyst cost and product contamination with residual metals. rsc.org
One approach involves the visible-light-induced reaction of an aryl halide with a diboron (B99234) reagent in the presence of an organic photocatalyst or an in situ-formed donor-acceptor complex. nih.gov These reactions generate an aryl radical, which is then trapped by the boron reagent to form the desired product. Such methods have shown broad substrate compatibility and functional group tolerance. rsc.org Another strategy uses nickel catalysis under visible light irradiation, which can effectively borylate even unactivated aryl chlorides at room temperature via a radical process. nih.gov
Applying these methods to a 3-amino-2,6-dichlorohalobenzene precursor could provide a greener and more efficient alternative to traditional palladium catalysis, potentially operating at lower temperatures and with higher selectivity. rsc.org
Approaches via Organometallic Intermediates
The formation of an organometallic intermediate, which is then quenched with an electrophilic boron source, is a classical and robust method for creating carbon-boron bonds.
This method typically involves a halogen-lithium exchange reaction between an aryl halide and an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of a trialkyl borate (B1201080), such as triisopropyl borate B(Oi-Pr)₃. nih.gov Subsequent acidic workup hydrolyzes the resulting boronate ester to the boronic acid.
A significant challenge in applying this method to a 3-amino-2,6-dichlorohalobenzene is the presence of the acidic proton on the amino group. The organolithium reagent would preferentially deprotonate the amine rather than performing the halogen-lithium exchange. Therefore, protection of the amino group is essential. It could be converted to a group lacking acidic protons, such as a bis(trimethylsilyl)amine, before lithiation. After the borylation sequence, the protecting group would be removed.
Similar to the lithiation approach, the synthesis of boronic acids via Grignard reagents is a well-established technique. researchgate.net The process involves the formation of an aryl magnesium halide from an aryl halide, followed by reaction with a trialkyl borate and subsequent hydrolysis.
As with the lithiation route, the acidic amine proton would interfere with the formation of the Grignard reagent. The Grignard reagent, being a strong base, would react with the N-H bond of the starting material. Consequently, the amino group must be protected prior to the reaction. A suitable protected starting material, such as a protected 1-bromo-3-amino-2,6-dichlorobenzene, would be reacted with magnesium metal to form the Grignard reagent, which is then treated with B(Oi-Pr)₃ to furnish the desired boronic acid after hydrolysis. The synthesis of (3,4-Dichlorophenyl)boronic acid has been successfully achieved using a Grignard-based method, providing a strong precedent for this approach. google.com
Functional Group Interconversion on Pre-formed Boronic Acids
An alternative and often highly effective strategy is to perform functional group interconversions (FGI) on an already synthesized, simpler boronic acid. For the target molecule, a plausible route involves the nitration of (2,6-dichlorophenyl)boronic acid, followed by the reduction of the nitro group to an amine.
This synthetic plan would begin with commercially available (2,6-dichlorophenyl)boronic acid. chemimpex.com This precursor would then be subjected to electrophilic aromatic substitution (nitration) using standard conditions, such as nitric acid in the presence of sulfuric acid. The directing effects of the substituents must be considered: the boronic acid group is typically meta-directing, while the chloro groups are ortho- and para-directing. The position para to one chlorine and ortho to the other (the 3-position) is sterically accessible and electronically activated, making the formation of (2,6-dichloro-3-nitrophenyl)boronic acid the expected outcome. Indeed, (2,6-dichloro-3-nitrophenyl)boronic acid is a known compound, confirming the viability of this step.
The final step is the reduction of the nitro group to the target amine. This transformation is reliably achieved using a variety of standard reducing agents that are compatible with boronic acids, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C). chemicalbook.com This FGI approach avoids the complications associated with the free amino group during the C-B bond-forming step.
Table 2: Plausible Functional Group Interconversion Route
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | (2,6-Dichlorophenyl)boronic acid | HNO₃, H₂SO₄ | (2,6-Dichloro-3-nitrophenyl)boronic acid | Introduction of a nitro group |
| 2 | (2,6-Dichloro-3-nitrophenyl)boronic acid | SnCl₂, HCl or H₂, Pd/C | (3-Amino-2,6-dichlorophenyl)boronic acid | Reduction of nitro to amine |
Amination or Chlorination of Precursor Phenylboronic Acid Derivatives
One logical approach to synthesizing this compound involves the late-stage functionalization of a pre-existing phenylboronic acid derivative. This can be approached either by introducing an amino group onto a dichlorophenylboronic acid scaffold or by chlorinating an aminophenylboronic acid precursor.
Amination of Dichlorophenylboronic Acid Precursors: Direct amination of an arylboronic acid, such as 2,6-dichlorophenylboronic acid, is a challenging transformation. However, recent advancements have demonstrated metal-free methods for the direct conversion of the C(sp²)-B bond of arylboronic acids into a C(sp²)-N bond to form primary arylamines. nih.gov These methods often proceed under mild conditions and offer an operationally simple route. The reaction typically involves an aminating agent that possesses both a nucleophilic NH₂ group to attack the boronic acid and a weak N-N or N-O bond to facilitate the departure of a leaving group, initiating a 1,2-aryl migration. nih.gov While this provides a potential pathway, the electronic effects and steric hindrance from the two ortho-chlorine atoms could significantly influence the reaction's feasibility and yield.
Chlorination of Aminophenylboronic Acid Precursors: Alternatively, the synthesis can begin with an aminophenylboronic acid, such as 3-aminophenylboronic acid. The subsequent introduction of two chlorine atoms ortho to the boronic acid group requires a selective chlorination method. Direct electrophilic chlorination of 3-aminophenylboronic acid is complicated by the directing effects of the amino and boronic acid groups. The amino group is a strong activating group and ortho-, para-director, while the boronic acid group is a deactivating meta-director. This would likely lead to a mixture of chlorinated products. A more controlled approach might involve protecting the amino group to modulate its directing effect and then employing a specific chlorinating agent, potentially guided by a directed ortho-metalation strategy before borylation. The use of N-chlorinating reagents like trichloroisocyanuric acid (TCCA) has been explored for chlorinating aromatic rings, but selectivity remains a significant hurdle without appropriate directing groups. researchgate.netnih.gov
Sandmeyer-type Borylation of Substituted Anilines
A more robust and regiochemically controlled method for preparing arylboronic acids from arylamines is the Sandmeyer-type reaction. nih.gov This classical transformation has been modernized to include borylation, providing an efficient route from anilines to arylboronic esters. The process involves the conversion of an aromatic amino group into a diazonium salt, which is then subjected to a borylation reaction.
For the synthesis of this compound, the starting material would be 3-amino-2,6-dichloroaniline. The key steps are:
Diazotization: The aniline (B41778) derivative is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding aryldiazonium salt.
Borylation: The diazonium salt is then reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), often under radical conditions, to install the boronic ester group at the position of the original amino function. researchgate.net
This method is advantageous as it unambiguously establishes the position of the boronic acid group. The reaction sequence can be performed as a one-pot diazotization/borylation process. researchgate.net The resulting boronic ester can then be hydrolyzed to the desired boronic acid.
| Step | Typical Reagents | Purpose | Reference |
| Diazotization | t-BuONO, acid (e.g., HCl) | Formation of aryldiazonium salt from aniline | |
| Borylation | Bis(pinacolato)diboron (B₂pin₂) | Introduction of the pinacol boronate group | researchgate.net |
| Hydrolysis | Acidic or basic workup | Conversion of boronic ester to boronic acid | chemicalbook.com |
This methodology circumvents the regioselectivity issues associated with direct amination or chlorination of the aromatic ring.
Stereoselective Synthesis of Related α-Amino Boronic Acid Derivatives
While this compound is an aminophenylboronic acid (where the amino group is attached to the aromatic ring), a closely related and pharmaceutically important class of compounds are the α-amino boronic acids, where the amino group is on the carbon adjacent to the boron atom. rsc.org The development of stereoselective methods to synthesize these derivatives is a significant goal in organic chemistry. nih.gov
Several key strategies have been developed:
Asymmetric Borylation of Imines: One efficient approach involves the copper(II)-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron. This method provides access to α-sulfinamido boronate esters in good yields and with high stereoselectivity. semanticscholar.org
Enantioselective C-N Bond Formation: Another powerful technique is the copper-catalyzed N-alkylation of carbamates using racemic α-chloroboronate esters. A chiral copper catalyst, generated in situ, can achieve the enantioselective coupling of these two readily available partners. nih.gov
Stereodivergent Synthesis: For more complex structures, such as α,β-disubstituted β-aminoalkylboronic acid derivatives, divergent strategies have been developed. These methods allow access to both syn and anti diastereomers from a common precursor through selective protodeboronation of a β-amino gem-bis(boronate) intermediate. acs.org
These methods highlight the sophisticated catalytic systems available for controlling stereochemistry in the synthesis of amino boronic acid derivatives, which are of high interest as bioisosteres of α-amino acids. nih.govresearchgate.net
| Method | Key Reagents/Catalyst | Product Type | Key Feature |
| Asymmetric Borylation | Cu(II) catalyst, Bis(pinacolato)diboron | α-Sulfinamido boronate esters | High stereoselectivity from imines semanticscholar.org |
| Enantioselective N-Alkylation | CuCl, chiral diamine, phosphine ligand | α-Carbamoyl boronate esters | Enantioselective C-N bond formation nih.gov |
| Stereodivergent Protodeboronation | Phosphate coordination | syn and anti β-Aminoalkylboronates | Access to both diastereomers acs.org |
Considerations for Regioselectivity and Ortho-Substitution Effects in Dichlorophenylboronic Acid Synthesis
The synthesis of a polysubstituted aromatic compound like this compound requires careful consideration of regioselectivity—the control of substituent placement. Furthermore, the presence of two chlorine atoms ortho to the boronic acid group introduces significant steric and electronic effects that influence the compound's properties and reactivity.
Regioselectivity: Achieving the 1-borono-2,6-dichloro-3-amino substitution pattern is non-trivial. As discussed, a Sandmeyer-type borylation of 3-amino-2,6-dichloroaniline offers the most direct and regiochemically defined route. Alternative multi-step syntheses would need to carefully plan the introduction of each substituent, often relying on directing group effects and protection/deprotection strategies. For example, starting with a 1,2,3-trisubstituted benzene (B151609) and converting one substituent into the boronic acid group.
Ortho-Substitution Effects: The presence of substituents in the ortho-position relative to the boronic acid group has profound consequences:
Steric Hindrance: The two chlorine atoms sterically shield the boron center. This can hinder the approach of reactants and catalysts, potentially slowing down reactions such as the Suzuki-Miyaura coupling. beilstein-journals.org However, this steric bulk can also be beneficial, for instance, in preventing the coordination of other nucleophiles (like amines) to the boron atom in certain catalytic cycles, thereby accelerating the desired reaction. rsc.org
Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the electron density on the boron atom, affecting its Lewis acidity. researchgate.net This can alter the rates of transmetalation in cross-coupling reactions.
Solid-State Structure: Ortho-substituents disrupt the typical hydrogen-bonding networks found in crystalline phenylboronic acids. While many arylboronic acids form planar hydrogen-bonded dimers, bulky ortho-substituents can distort this arrangement, leading to different crystal packing motifs and potentially affecting solubility and stability.
These ortho-effects are a critical consideration both in the synthesis of the molecule and in its subsequent application in further chemical transformations. researchgate.net
Reactivity and Reaction Mechanisms of 3 Amino 2,6 Dichlorophenyl Boronic Acid
Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. rsc.org The catalytic cycle, which involves (3-Amino-2,6-dichlorophenyl)boronic acid as the organoboron component, proceeds through a well-established sequence of elementary steps involving a palladium catalyst. nobelprize.orglibretexts.org
The generally accepted mechanism for the palladium-catalyzed cross-coupling of this compound with an organic halide (Ar-X) involves three primary stages:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. This step forms a palladium(II) intermediate, which incorporates both the organic group from the halide and the halide itself. nobelprize.orgresearchgate.net
Transmetalation: This crucial step involves the transfer of the 3-amino-2,6-dichlorophenyl group from the boron atom to the palladium(II) center. rsc.orgnobelprize.org This process requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate). libretexts.org The transmetalation step results in a diorganopalladium(II) intermediate where both organic partners are bound to the palladium atom. nobelprize.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond, yielding the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgnih.gov
| Stage | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The organic halide (Ar-X) adds to the Pd(0) catalyst. | Organopalladium(II) halide complex |
| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex after activation by a base. | Diorganopalladium(II) complex |
| Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is regenerated. | Coupled biaryl product and Pd(0) catalyst |
The amine group at the meta-position of this compound plays a significant electronic role in the reaction. As an electron-donating group, it increases the nucleophilicity of the aryl ring, which can influence the rate of transmetalation. While direct coordination of the meta-amino group to the palladium center is unlikely to provide a significant chelating effect, its electronic contribution is important. In some palladium-catalyzed couplings, unprotected anilines can be challenging substrates, but methods have been developed to successfully couple them. nih.gov The basicity of the amine can also play a role, potentially interacting with other components in the reaction mixture, although the primary activation of the boronic acid is achieved by the added external base. libretexts.org
The two chloro-substituents in the ortho positions to the carbon-boron bond exert a profound influence on the reactivity of the molecule.
Steric Hindrance: The primary effect of the ortho-chloro groups is steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. uoa.gr Similarly, the subsequent reductive elimination step can also be decelerated due to the steric clash between the bulky coupling partners on the palladium complex.
Electronic Effects: Inductively, the chloro groups are electron-withdrawing, which decreases the electron density of the phenyl ring. This effect can make the oxidative addition to an aryl chloride partner more difficult if the partner also contains electron-withdrawing groups.
Stereoselectivity: The presence of ortho substituents is a key factor in creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.orgnih.gov The coupling of a sterically hindered compound like this compound with another ortho-substituted aryl halide can lead to the formation of axially chiral biaryls with significant barriers to rotation. beilstein-journals.orgbeilstein-journals.org
The success of coupling reactions involving sterically hindered and electronically complex substrates like this compound is highly dependent on the choice of base and ligand.
Base: A base is essential for the formation of the reactive boronate species, which facilitates transmetalation. libretexts.org For sterically hindered boronic acids, stronger bases like potassium phosphate (B84403) or cesium carbonate are often employed. The choice of base can also influence the rate of side reactions such as protodeboronation. researchgate.net
Ligand: The ligand, typically a phosphine (B1218219), stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates, bulky and electron-rich phosphine ligands are often necessary. uoa.gr These ligands promote the oxidative addition and the final reductive elimination step, which can be slow for sterically congested intermediates. libretexts.org The use of specific ligands like BINAP has been shown to be uniquely effective in promoting cross-coupling while suppressing side reactions. uoa.grnih.gov
Side Reactions and Their Mitigation in Coupling Processes
In palladium-catalyzed cross-coupling reactions, the desired product formation can be compromised by competing side reactions. For boronic acids, the most common and problematic side reaction is protodeboronation. wikipedia.org
Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-amino-2,6-dichloroaniline instead of the desired coupled product. wikipedia.org This side reaction diminishes the yield by consuming the boronic acid starting material.
The propensity for a boronic acid to undergo protodeboronation depends on factors like pH, temperature, and the electronic nature of the substrate. wikipedia.org The reaction can proceed through both acid- and base-catalyzed pathways. researchgate.net Electron-deficient arylboronic acids can be particularly prone to protodeboronation under the basic conditions typical of Suzuki-Miyaura reactions. nih.gov
Mitigation Strategies: Several strategies can be employed to minimize the extent of protodeboronation:
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, can significantly suppress protodeboronation. snnu.edu.cn These esters are often more stable under basic reaction conditions and can still participate effectively in the catalytic cycle. nih.gov
Careful Selection of Base and Reaction Conditions: The choice of base and solvent can have a large impact. Using a non-aqueous base or minimizing the amount of water can reduce the availability of protons for the undesired reaction.
Protecting Groups: In some cases, specialized protecting groups for the boronic acid moiety, such as N-methyliminodiacetic acid (MIDA) or 1,8-diaminonaphthalene (B57835) (dan), can be used. These groups render the boronic acid inert to side reactions until it is needed in the catalytic cycle. acs.org
| Factor Promoting Protodeboronation | Mitigation Strategy | Rationale |
|---|---|---|
| High pH / Strong aqueous base | Use of milder or non-aqueous bases (e.g., K3PO4). | Reduces the concentration of hydroxide (B78521) ions and protons that catalyze the reaction. researchgate.net |
| High Temperatures | Lowering reaction temperature; using a more active catalyst to allow for milder conditions. | Protodeboronation is often kinetically favored at higher temperatures. |
| Electron-withdrawing substituents | Conversion to a boronic ester (e.g., pinacol ester). | Boronic esters are generally more stable and less prone to cleavage under basic conditions. nih.govsnnu.edu.cn |
| Presence of Water | Using anhydrous solvents. | Water acts as the proton source for the C-H bond formation. wikipedia.org |
Oxidative Pathways and Boronic Acid Stability
The stability of arylboronic acids is a critical factor in their synthetic utility, with oxidative degradation being a primary pathway for decomposition. For this compound, the electronic and steric environment of the boronic acid group significantly influences its stability.
Generally, boronic acids are susceptible to oxidation, a process that can be accelerated in the presence of reactive oxygen species. digitellinc.comnih.gov The mechanism of oxidation is thought to proceed through the formation of a boronate species, which is then attacked by an oxidant. The stability of boronic acids can be enhanced by diminishing the electron density on the boron atom. nih.gov In the case of this compound, the two ortho-chloro substituents exert a strong electron-withdrawing inductive effect, which is expected to decrease the electron density at the boron center and thereby increase its resistance to oxidation compared to unsubstituted phenylboronic acid.
However, the presence of the meta-amino group introduces an opposing electronic effect. The amino group is electron-donating through resonance, which could potentially increase the electron density on the aromatic ring and, to a lesser extent, on the boron atom, possibly making it more susceptible to oxidation compared to its non-aminated counterpart, 2,6-dichlorophenylboronic acid.
Table 1: Factors Influencing the Oxidative Stability of this compound
| Factor | Effect on Boron Electron Density | Expected Impact on Oxidative Stability |
|---|---|---|
| 2,6-Dichloro substitution | Electron-withdrawing (inductive effect) | Increase |
| 3-Amino substitution | Electron-donating (resonance effect) | Decrease |
| Steric Hindrance | Shields the boron atom | Increase (kinetic stability) |
Homocoupling Phenomena
Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This phenomenon can be influenced by the reaction conditions and the electronic properties of the boronic acid.
The mechanism of homocoupling can vary, with both palladium-catalyzed and catalyst-free pathways being possible. In palladium-catalyzed homocoupling, the reaction is thought to proceed through the formation of a diarylpalladium(II) intermediate, which then undergoes reductive elimination. The electronic nature of the arylboronic acid can affect the rate of this process. Electron-deficient arylboronic acids have been shown to be more prone to homocoupling in some systems. researchgate.net Given the electron-withdrawing nature of the dichlorinated phenyl ring, this compound might exhibit a tendency to undergo homocoupling under certain Suzuki-Miyaura conditions.
However, the steric bulk of the di-ortho chloro substituents could disfavor the formation of the necessary palladium intermediates for homocoupling. rsc.org The formation of sterically hindered biaryl compounds can be challenging, and this steric hindrance would be magnified in a homocoupled product. The interplay between the electronic activation by the chloro groups and the steric hindrance they create makes the prediction of homocoupling tendency complex.
Non-Metallic Catalyzed Transformations of this compound
While palladium catalysis dominates the application of boronic acids, non-metallic or organocatalytic transformations offer alternative and complementary synthetic routes. Boronic acids can act as catalysts themselves or participate as reagents in organocatalyzed reactions.
The Lewis acidic nature of the boron atom in this compound allows it to activate carbonyl compounds and other Lewis bases. Phenylboronic acids with electron-withdrawing groups are generally more Lewis acidic and can be more effective catalysts in reactions such as dehydrative condensations. rsc.org The 2,6-dichloro substitution pattern in the target molecule is expected to enhance its Lewis acidity, potentially making it a competent catalyst for reactions like amidations or esterifications.
The amino group, on the other hand, can act as a Brønsted base or a nucleophile. This dual functionality opens up the possibility of bifunctional catalysis, where both the Lewis acidic boronic acid and the basic amino group participate in the catalytic cycle. However, the steric hindrance around the boronic acid may influence its ability to act as an effective catalyst.
Lewis Acidity and Boron Coordination Chemistry of this compound
The Lewis acidity of a boronic acid is a fundamental property that governs its reactivity. It is defined by the ability of the empty p-orbital on the boron atom to accept a pair of electrons. The Lewis acidity of phenylboronic acids is highly sensitive to the electronic effects of substituents on the aromatic ring.
Electron-withdrawing groups increase Lewis acidity, while electron-donating groups decrease it. For this compound, the two chlorine atoms significantly enhance its Lewis acidity. ru.nlnih.govresearchgate.net This is a direct consequence of the inductive effect of the halogens. While the meta-amino group has an electron-donating resonance effect, its impact on the boron center is less pronounced than that of the ortho-chloro substituents. Therefore, this compound is expected to be a stronger Lewis acid than unsubstituted phenylboronic acid.
This enhanced Lewis acidity influences its coordination chemistry. Boronic acids can form complexes with Lewis bases, such as amines and hydroxides. The stability of these complexes is related to the Lewis acidity of the boronic acid. It is plausible that this compound could form intermolecular coordination complexes with other basic molecules present in a reaction mixture. Intramolecular coordination with the meta-amino group is not sterically feasible.
Functional Group Compatibility and Tolerance in Synthetic Transformations
A key advantage of using boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is their generally high tolerance for a wide range of functional groups. researchgate.net This allows for the late-stage functionalization of complex molecules.
For this compound, the presence of the amino group and the chloro substituents needs to be considered in the context of reaction compatibility. The amino group is generally well-tolerated in Suzuki-Miyaura couplings, although it can potentially coordinate to the palladium catalyst and influence its activity. nih.gov The chloro groups are also typically compatible and are less reactive than bromo or iodo substituents in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at other positions if a suitable leaving group is present on the coupling partner.
The steric hindrance provided by the 2,6-dichloro substitution can be a significant factor. While it may slow down the desired cross-coupling reaction, it can also prevent unwanted side reactions. The successful coupling of sterically hindered boronic acids often requires the use of specialized ligands and reaction conditions. rsc.org The choice of catalyst system is therefore crucial when utilizing this compound in synthetic transformations to ensure good yields and minimize side products.
Table 2: Summary of Expected Reactivity of this compound
| Property | Expected Behavior | Rationale |
|---|---|---|
| Oxidative Stability | Moderately stable | Electron-withdrawing chloro groups enhance stability, while the amino group may slightly decrease it. Steric hindrance provides kinetic stability. |
| Homocoupling | Possible, but sterically hindered | Electron-deficient nature may promote it, but steric bulk of ortho-substituents could inhibit it. |
| Non-Metallic Catalysis | Potential as a Lewis acid catalyst | Enhanced Lewis acidity due to dichloro-substitution. |
| Lewis Acidity | Stronger than phenylboronic acid | Dominant electron-withdrawing effect of the two chlorine atoms. |
| Functional Group Tolerance | Generally good | Amino and chloro groups are typically compatible with many cross-coupling conditions, but steric hindrance is a key consideration. |
Applications in Organic Synthesis for the Construction of Complex Molecular Architectures
Carbon-Carbon (C-C) Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of molecular skeletons. Arylboronic acids are premier reagents for this purpose, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds, typically between an organoboron species and an organohalide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is fundamental to the synthesis of biaryl and heterobiaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
The reactivity of (3-Amino-2,6-dichlorophenyl)boronic acid in Suzuki-Miyaura couplings is significantly impacted by its structure. The two ortho-chloro substituents create substantial steric hindrance around the boronic acid group. This bulkiness can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center. Consequently, couplings involving this substrate often require more forcing conditions or highly active catalyst systems, such as those employing sterically demanding and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which can promote the oxidative addition and reductive elimination steps. libretexts.org
Research on similarly hindered systems, such as the coupling of 2,6-dichloropyridine, has shown that specialized conditions, including the use of bulky phosphine ligands like Ad₂PⁿBu in combination with a strong base like LiOᵗBu, can facilitate couplings that would otherwise be inefficient. nih.gov For this compound, the electronic effects are mixed: the amino group is activating (electron-donating) via resonance, while the chloro groups are deactivating (electron-withdrawing) via induction. This electronic profile can also influence the rate and efficiency of the transmetalation step.
While specific examples for this compound are not extensively documented, the table below illustrates typical conditions used for the Suzuki-Miyaura coupling of a sterically hindered dichlorinated heteroaromatic compound, which serves as an analogue for the challenges encountered.
| Aryl Halide | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent | researchgate.net |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 | nih.gov |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 77 (mono-arylated) | researchgate.netstudfile.net |
The principles of Suzuki-Miyaura coupling can be extended to form bonds between aryl groups and unsaturated carbon atoms, leading to the synthesis of styrenes (C(sp²)–C(sp²)) and aryl alkynes (C(sp²)–C(sp)). These reactions typically involve the coupling of an arylboronic acid with a vinyl halide/triflate or an alkynyl halide, respectively.
For this compound, the same steric challenges that affect biaryl synthesis would apply to these transformations. The coupling with vinyl halides would likely require highly active palladium catalysts to overcome the steric hindrance. The geometry of the double bond in the vinyl partner is typically retained throughout the reaction. Similarly, coupling with alkynyl halides, a reaction less common for boronic acids than the Sonogashira coupling but feasible, would face similar steric barriers. The successful implementation would depend on finding a catalytic system capable of accommodating the bulky boronic acid.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The Petasis reaction, or borono-Mannich reaction, is a prominent MCR involving an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org
The success of the Petasis reaction is sensitive to the electronic nature of the boronic acid partner, with electron-rich arylboronic acids generally performing better. nih.gov The this compound presents a complex case. The amino group is electron-donating, which is favorable. However, the two ortho-chloro groups are strongly electron-withdrawing and introduce significant steric bulk. This combination can disfavor the formation of the key tetracoordinate boron "ate" complex intermediate required for the reaction to proceed. Studies have shown that reactions involving boronic acids with strong electron-withdrawing groups may fail to proceed under standard conditions. acs.org Therefore, while theoretically possible, incorporating this compound into a Petasis reaction would likely be challenging and require significant optimization, potentially with Lewis acid catalysis or elevated temperatures to drive the reaction forward.
The construction of chiral molecules with high enantiomeric or diastereomeric purity is a central goal of modern synthesis. In the context of C-C bond formation with this compound, the most relevant application in stereoselective synthesis is the construction of atropisomers. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, most commonly the C-C bond connecting two aryl rings. nih.gov
The significant steric bulk provided by the two ortho-chloro substituents on the boronic acid makes it an excellent candidate for creating axially chiral biaryls. When coupled with another ortho-substituted aryl halide under Suzuki-Miyaura conditions, the resulting product can have a high barrier to rotation around the newly formed biaryl bond, leading to stable, separable atropisomers. nih.govbeilstein-journals.org The synthesis of a single enantiomer (asymmetric synthesis) would require the use of a chiral catalyst or auxiliary. Studies on the coupling of various ortho-substituted phenylboronic acids have demonstrated the feasibility of producing atropisomeric compounds, where the product distribution and rotational stability depend heavily on the nature and size of the ortho groups. nih.govbeilstein-journals.orgbeilstein-journals.org
| Boronic Acid Type | Coupling Partner Type | Potential Outcome | Key Challenge | Reference |
|---|---|---|---|---|
| Di-ortho-substituted (e.g., target compound) | ortho-Substituted Aryl Halide | Formation of stable atropisomeric biaryls | Achieving high enantioselectivity (ee %) | beilstein-journals.orgresearchgate.net |
| ortho-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Regio- and atropselective formation of arylpyridines | Controlling kinetic vs. thermodynamic products | nih.govbeilstein-journals.org |
Carbon-Heteroatom (C-N, C-O, C-X) Bond Formation
The formation of bonds between carbon and heteroatoms like nitrogen and oxygen is another critical area of organic synthesis, and boronic acids have emerged as versatile reagents for these transformations.
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-mediated or -catalyzed reaction that forms a C-N or C-O bond between an arylboronic acid and an amine or alcohol, respectively. organic-chemistry.org It offers a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination, often proceeding under mild, aerobic conditions. st-andrews.ac.uk
The application of this compound in Chan-Lam N-arylation is severely hampered by the same steric hindrance that affects C-C coupling. The mechanism of the Chan-Lam reaction is believed to involve the coordination of the amine and the boronic acid to a copper(II) center, followed by transmetalation and reductive elimination. The two bulky ortho-chloro groups on the boronic acid can sterically inhibit its approach and effective coordination to the copper center, thereby slowing down or preventing the reaction. The literature frequently attributes failed or low-yielding Chan-Lam reactions to steric hindrance on the boronic acid partner. st-andrews.ac.uk While various protocols have been developed to improve the efficiency of Chan-Lam couplings, highly hindered substrates remain a significant challenge. nih.gov DFT studies on copper-assisted aminations have confirmed that bulky groups on the boronic acid increase the activation energy for the critical transmetalation step. nih.gov Therefore, successful N-arylation using this compound would likely require specialized ligands, higher catalyst loadings, or more reactive copper sources to overcome this substantial steric barrier.
Hydroxylation and Etherification Pathways
There is no specific literature describing the hydroxylation or etherification of the boronic acid group or the aromatic ring of this compound. While general methods for the conversion of arylboronic acids to phenols (hydroxylation) and aryl ethers (etherification) are well-established, their applicability and the specific reaction conditions required for this dichlorinated amino-substituted substrate have not been reported.
Halogenation and Other Carbon-Halogen Conversions
No published studies were found that focus on further halogenation or other carbon-halogen bond-forming reactions on the aromatic ring of this compound. The existing chlorine substituents would likely direct any further electrophilic halogenation, but specific experimental details and outcomes are not documented.
Role of this compound as a Key Building Block
While the structure of this compound suggests its potential as a building block, there is a lack of specific examples in the literature for the following applications.
Synthesis of Substituted Aminophenyl-Containing Scaffolds
No specific research articles were identified that utilize this compound in Suzuki-Miyaura coupling or other cross-coupling reactions to synthesize biaryl compounds or other substituted aminophenyl-containing scaffolds.
Construction of Fused Heterocyclic Systems
There are no reports on the use of this compound as a precursor for the construction of fused heterocyclic systems. The amino group and the boronic acid moiety could potentially be utilized in cyclization reactions to form nitrogen- and boron-containing heterocycles, but such transformations have not been described for this specific molecule.
Late-Stage Functionalization Strategies
The concept of late-stage functionalization is a prominent area of research in medicinal chemistry. However, no studies have been published that demonstrate the use of this compound in such strategies to modify complex molecules.
Catalytic Applications Utilizing this compound
Some boronic acids can act as catalysts for various organic transformations. However, there is no evidence in the scientific literature to suggest that this compound has been investigated for any catalytic applications.
Advanced Applications and Supramolecular Chemistry
Supramolecular Assembly Based on Boronic Acid Moieties
The potential for (3-Amino-2,6-dichlorophenyl)boronic acid to participate in supramolecular assemblies is theoretically plausible due to its functional groups. The boronic acid group is well-known for its ability to form reversible covalent bonds and engage in hydrogen bonding, while the amino group can also act as a hydrogen bond donor. The dichlorinated phenyl ring can further influence intermolecular interactions through halogen bonding and aromatic stacking. However, specific studies demonstrating these interactions for this compound are not found in the current body of scientific literature.
Hydrogen Bonding Networks Involving the Boronic Acid and Amino Groups
While aminoboronic acids, in general, are known to form extensive hydrogen-bonding networks, no crystallographic or spectroscopic data is available to confirm the specific hydrogen bonding patterns of this compound. Such studies would be necessary to elucidate the precise nature of the intermolecular interactions and the resulting supramolecular architecture.
Dynamic Covalent Chemistry via Boronate Ester Formation
The boronic acid moiety is a cornerstone of dynamic covalent chemistry, readily forming reversible boronate esters with diols. This functionality is widely exploited in the creation of self-healing materials, sensors, and drug delivery systems. However, there are no published examples of this compound being utilized in this capacity. Research detailing its reactivity with diols, the kinetics of boronate ester formation and hydrolysis, and the properties of the resulting dynamic covalent systems has not been reported.
Polymeric Materials and Nanostructures
The incorporation of boronic acids into polymers can impart stimuli-responsive properties, leading to "smart" materials that react to changes in their environment, such as pH or the presence of saccharides. The amino group on this compound could serve as a site for polymerization or for grafting onto existing polymer chains.
Integration of this compound into Polymeric Backbones
There is no available research describing the polymerization of this compound or its incorporation as a monomer into polymeric backbones. Such studies would be foundational to understanding how its specific structure, with the presence of two chlorine atoms, would influence the resulting polymer's properties, such as its solubility, thermal stability, and responsiveness.
Design of Responsive Polymer Systems
The development of responsive polymer systems based on this compound remains an unexplored area. While the boronic acid moiety is a prime candidate for creating glucose- or pH-responsive polymers, no studies have been published that utilize this specific molecule for such purposes. Consequently, there is no data on the performance of polymers containing this compound in sensing or controlled release applications.
Crystal Engineering with this compound
The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the nature and directionality of intermolecular interactions. This compound is a molecule of significant interest in this field due to its combination of functional groups capable of forming robust and directional non-covalent interactions. These include the boronic acid group, the amino group, and the chlorine substituents, all of which can act as reliable synthons for the construction of predictable supramolecular architectures.
The boronic acid moiety, -B(OH)₂, is a well-established functional group for forming strong hydrogen-bonded dimers. These dimers typically form through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This homodimeric association is a common feature in the crystal structures of many phenylboronic acid derivatives. For instance, in the crystal structure of 3-aminophenylboronic acid monohydrate, the boronic acid molecules are associated through this well-known -B(OH)₂···(HO)₂B- synthon. nih.gov
The amino group (-NH₂) provides additional hydrogen bond donor capabilities, allowing for the formation of extended networks. It can participate in various hydrogen bonding interactions, such as N-H···O and N-H···N bonds, which can link the primary boronic acid dimers into higher-dimensional structures. The interplay between the boronic acid and amino groups can lead to the formation of complex hydrogen-bonded sheets and three-dimensional networks.
Furthermore, the presence of two chlorine atoms on the phenyl ring introduces the potential for halogen bonding and other weaker interactions, such as C-H···Cl and Cl···Cl contacts. Halogen bonding, where a halogen atom acts as an electrophilic species, can be a highly directional and specific interaction for guiding supramolecular assembly. The dichlorophenyl ring can also participate in π-π stacking interactions, further stabilizing the crystal packing. The interplay of these various interactions dictates the final crystal structure. In related structures containing dichlorophenyl groups, intermolecular N-H···N and C-H···N hydrogen bonds, as well as N-H···π and C-H···π interactions, have been observed to create three-dimensional networks. nih.gov
Table of Potential Intermolecular Interactions and Synthons:
| Functional Group/Moiety | Potential Interaction Type | Common Supramolecular Synthon |
| Boronic Acid (-B(OH)₂) | Hydrogen Bonding (O-H···O) | R²₂(8) homodimer |
| Amino Group (-NH₂) | Hydrogen Bonding (N-H···O, N-H···N) | Chains, Sheets |
| Dichlorophenyl | Halogen Bonding (C-Cl···X), π-π stacking | Directional assembly, Crystal stabilization |
| Phenyl Ring | C-H···π interactions | Network formation |
Hypothetical Crystallographic Data for a Dimeric Unit:
The following table presents hypothetical crystallographic data for a hydrogen-bonded dimer of this compound, based on typical values observed for similar structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
| R-factor | < 0.05 |
This structured arrangement of molecules in the solid state, directed by specific intermolecular interactions, underscores the utility of this compound as a versatile building block in the field of crystal engineering.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For compounds related to (3-Amino-2,6-dichlorophenyl)boronic acid, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms (geometric optimization). mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, further analysis can elucidate the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. For similar aromatic compounds, DFT has been used to correlate calculated molecular parameters with experimentally observed properties. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical reactions. nih.gov
Table 1: Key Parameters from DFT Calculations for Aromatic Boronic Acid Derivatives This table is illustrative, based on typical DFT studies of similar compounds.
| Parameter | Description | Typical Focus of Analysis |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-B, B-O, C-N, C-Cl bonds to assess structural integrity. |
| **Bond Angles (°) ** | The angle formed between three connected atoms. | Angles around the boron atom and within the phenyl ring. |
| Dihedral Angles (°) | The angle between two intersecting planes, defining molecular conformation. | Torsion of the boronic acid and amino groups relative to the phenyl ring. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher energy indicates greater ease of donating electrons. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower energy indicates greater ease of accepting electrons. |
| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements the molecule can adopt due to the rotation of its functional groups (the boronic acid and amino groups). These simulations, often performed using software packages like GROMACS, model the atomic motions based on a given force field. nih.gov
MD is particularly useful for understanding how the molecule interacts with its environment, such as solvent molecules or other solutes. By analyzing the trajectories of the atoms, researchers can identify and quantify intermolecular interactions like hydrogen bonds between the amino or boronic acid groups and surrounding molecules. researchgate.net The Root Mean Square Fluctuation (RMSF) of atomic positions during a simulation can highlight the most flexible regions of the molecule. mdpi.com This information is vital for predicting how the compound might bind to a biological target or self-assemble in solution.
Mechanistic Probing of Boron-Catalyzed and Transition-Metal-Catalyzed Reactions
This compound is a valuable building block in organic synthesis, particularly in reactions catalyzed by boron itself or by transition metals (e.g., palladium-catalyzed Suzuki-Miyaura coupling). Computational studies are instrumental in elucidating the mechanisms of these reactions.
For boron-catalyzed reactions, such as direct amidations, theoretical modeling has questioned previously accepted mechanisms. rsc.org Quantum mechanical calculations suggest that the catalytic cycle may proceed through pathways involving dimeric boron intermediates rather than simple monomeric species. rsc.org These studies indicate that having at least three free coordination sites on the boron atom is crucial for catalytic activity. rsc.org By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanism and the rate-determining steps.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry provides predictive power for how this compound will behave in new, unexplored reactions. The electronic structure data from DFT calculations (HOMO-LUMO energies, MEP maps) are fundamental to this predictive capability. nih.gov For instance, the calculated electron density can predict whether a reaction will be favored at a specific position on the aromatic ring.
Furthermore, computational models can predict the selectivity of a reaction (chemoselectivity, regioselectivity, and stereoselectivity). For example, in reactions involving multiple functional groups, calculations can determine which group is more likely to react under specific conditions. Studies on related boronic acids have shown that precoordination via boronic acid-catechol interactions can enhance the selectivity of subsequent chemical transformations, a principle that can be computationally modeled and predicted. nih.gov
Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Structural Elucidation of Derivatives
While experimental spectroscopy provides the actual data, computational methods are used to predict and interpret these spectra, aiding in the structural confirmation of new derivatives of this compound.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the calculated spectrum with the experimental one, the proposed structure of a newly synthesized derivative can be validated.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. nih.gov This allows for the assignment of specific bands to the vibrations of particular functional groups (e.g., N-H stretching of the amino group, O-H stretching of the boronic acid, C=C stretching of the phenyl ring). nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov This helps in understanding the electronic properties and chromophores within the molecule's derivatives.
Table 2: Predicted Spectroscopic Data for a Hypothetical Derivative This table illustrates the type of data generated from computational methods to aid in the characterization of a derivative of this compound.
| Spectroscopic Method | Parameter | Predicted Value Range | Structural Feature |
| ¹H NMR | Chemical Shift (δ) | 6.5 - 7.5 ppm | Aromatic Protons (C-H) |
| Chemical Shift (δ) | 4.0 - 5.5 ppm | Amino Protons (N-H₂) | |
| Chemical Shift (δ) | 8.0 - 9.0 ppm | Boronic Acid Protons (B(OH)₂) | |
| ¹³C NMR | Chemical Shift (δ) | 115 - 150 ppm | Aromatic Carbons |
| IR | Wavenumber (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H Stretching |
| Wavenumber (cm⁻¹) | 3200 - 3400 cm⁻¹ | O-H Stretching | |
| Wavenumber (cm⁻¹) | 1300 - 1400 cm⁻¹ | B-O Stretching | |
| UV-Vis | λ_max (nm) | 250 - 350 nm | π → π* transitions in the aromatic system |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to Access Highly Substituted Arylboronic Acids
The synthesis of polysubstituted arylboronic acids like (3-Amino-2,6-dichlorophenyl)boronic acid is traditionally demanding, often involving multi-step, time-consuming processes that can result in low yields. rug.nlox.ac.uk Future research is actively pursuing more efficient, atom-economical, and scalable synthetic methodologies.
Key emerging strategies include:
Transition Metal-Catalyzed C-H Borylation: Direct C-H activation and borylation using catalysts based on iridium or rhodium is a powerful method for synthesizing arylboronic acids in an atom-economical fashion. nih.gov For a precursor like 1,3-dichloro-2-aminobenzene, iridium-catalyzed borylation could offer a direct route, though regioselectivity controlled by the directing effects of the amino and chloro groups would be a critical factor to investigate.
Electrophilic Trapping of Arylmetal Intermediates: The use of organolithium or Grignard reagents followed by trapping with borate (B1201080) esters is a classic method. nih.gov However, for highly substituted anilines, the generation of the initial arylmetal species can be challenging due to functional group compatibility. Cryogenic conditions and carefully chosen bases are often required.
Palladium-Catalyzed Cross-Coupling with Diboron (B99234) Reagents: The coupling of aryl halides with diboronic acid reagents, such as bis(pinacolato)diboron (B136004), is another established route. nih.gov This would involve starting from a suitable tri-substituted haloarene, offering a modular approach to the target compound.
Future developments will likely focus on optimizing catalyst systems to handle the steric bulk and electronic diversity of substrates like 3-amino-2,6-dichloroaniline, thereby improving yields and simplifying purification.
Table 1: Comparison of Synthetic Routes for Highly Substituted Arylboronic Acids
| Synthetic Route | Advantages | Challenges & Research Focus |
|---|---|---|
| C-H Borylation | High atom economy, fewer pre-functionalization steps. nih.gov | Controlling regioselectivity with multiple directing groups, catalyst tolerance for amino functionalities. |
| Arylmetal Trapping | Well-established methodology. nih.gov | Functional group incompatibility (especially with amines), often requires cryogenic temperatures. |
| Cross-Coupling | Modular, good functional group tolerance. nih.gov | Availability of starting materials, potential for side reactions. |
Exploration of New Catalytic Systems for this compound Transformations
Beyond its role as a synthetic intermediate, this compound is a candidate for novel catalytic applications and transformations. The unique electronic properties imparted by the electron-withdrawing chloro groups and the electron-donating amino group could be harnessed in various catalytic cycles.
Emerging areas of exploration include:
Oxidative and Reductive Transformations: Novel catalytic systems are being developed for the transformation of the boronic acid moiety itself. For example, cobalt-porphyrin complexes have been used for the photo-oxidative hydroxylation of arylboronic acids to phenols. mdpi.com Conversely, arylboronic acids can serve as precursors to aryl radicals under oxidative conditions using catalysts like manganese(III) acetate (B1210297) or iron/persulfate systems, opening pathways for radical-mediated C-C bond formation. rsc.org
Asymmetric Catalysis: The development of chiral ligands for metals like cobalt or nickel could enable enantioselective transformations. For instance, cobalt complexes have been employed for the enantioselective synthesis of sulfinamides from arylboronic acids. acs.org The specific substitution pattern of this compound could influence catalyst-substrate interactions, potentially leading to new asymmetric methodologies.
Boronic Acid-Catalyzed Reactions: Arylboronic acids, particularly electron-deficient ones, can themselves act as Lewis or Brønsted acid catalysts. acs.orgresearchgate.net They have been shown to catalyze dehydrative C-alkylation and allylation reactions. acs.orgresearchgate.net The acidity and catalytic activity of this compound could be tuned by protonation of the amino group, suggesting potential for switchable catalysis.
Table 2: Examples of Emerging Catalytic Systems for Arylboronic Acid Transformations
| Catalytic System | Transformation | Potential Application |
|---|---|---|
| Cobalt-Porphyrin + Blue Light | Oxidative Hydroxylation (Ar-B(OH)₂ → Ar-OH) mdpi.com | Synthesis of substituted phenols under mild conditions. |
| Nickel(II) Salts | Cysteine S-Arylation nih.gov | Bioconjugation and site-specific protein modification. |
| Pentafluorophenylboronic acid / Oxalic acid | Dehydrative C-Alkylation acs.orgresearchgate.net | C-C bond formation using alcohols as electrophiles. |
| Fe(II)/Persulfate | Aryl Radical Generation rsc.org | Radical-mediated functionalization of arenes and heteroarenes. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of complex molecules like this compound stand to benefit significantly from the adoption of flow chemistry and automated synthesis. These platforms offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for high-throughput screening and production. amidetech.comnih.gov
Future research in this area will likely involve:
Continuous-Flow Synthesis: Developing a telescoped, continuous-flow process for the synthesis of this compound could dramatically reduce production time and improve scalability. nih.gov For instance, a flow setup could enable a lithium-halogen exchange from a bromo-precursor followed by an in-line quench with a borate ester at precisely controlled low temperatures, a process that is often challenging in batch synthesis. nih.gov
Automated Multi-Step Synthesis: Integrating this compound as a building block into automated platforms for multi-step synthesis is a key future direction. mit.educhemrxiv.org Such systems allow for the rapid assembly of compound libraries, for example, by performing a Suzuki-Miyaura coupling in one module, followed by further functionalization of the amino group in a subsequent module without intermediate purification.
High-Throughput Reaction Optimization: Automated platforms enable the rapid screening of catalysts, solvents, and reaction conditions, accelerating the discovery of optimal protocols for transformations involving sterically hindered boronic acids. rug.nl
Expanding the Scope of Supramolecular Architectures and Functional Materials
The boronic acid functional group is a versatile tool in supramolecular chemistry, capable of forming reversible covalent bonds with diols and participating in strong hydrogen-bonding interactions. nih.gov The specific substituents on this compound provide additional handles for designing complex, self-assembling systems.
Promising avenues for research include:
Hydrogen-Bonded Networks: Like other ortho-substituted phenylboronic acids, this compound is expected to form robust hydrogen-bonded dimers or polymeric ribbons in the solid state. rsc.org The presence of the 3-amino group offers an additional hydrogen bond donor and acceptor site, potentially leading to more complex and predictable three-dimensional architectures.
Stimuli-Responsive Materials: The interaction between the boronic acid and diols is pH-sensitive, a property that is foundational to the creation of stimuli-responsive materials. nih.gov Polymers incorporating the this compound moiety could be designed to assemble or disassemble in response to changes in pH or the presence of specific sugars. nih.govrsc.org
Functional Organic Materials: The combination of the electron-rich amino group and the electron-deficient dichlorinated phenyl ring suggests that this molecule could be a building block for materials with interesting electronic or photophysical properties. Incorporation into larger conjugated systems could lead to novel sensors, organic electronics, or light-emitting materials.
Interdisciplinary Research Opportunities in Advanced Synthetic Methodology
The unique characteristics of this compound place it at the intersection of several scientific disciplines, creating opportunities for interdisciplinary research.
Diversity-Oriented Synthesis: The use of boronic acids in multicomponent reactions (MCRs) allows for the rapid generation of molecular complexity from simple starting materials. rug.nlox.ac.uk Integrating this sterically demanding building block into MCRs could provide access to novel chemical scaffolds for drug discovery and materials science. This approach aligns with diversity-oriented synthesis strategies aimed at creating libraries of complex and structurally diverse molecules. rsc.org
Chemical Biology and Medicinal Chemistry: The boronic acid group is a key pharmacophore in several approved drugs. The ability to perform novel catalytic transformations, such as nickel-promoted S-arylation of cysteine residues, opens the door to using this compound as a probe for studying biological systems or as a component in new therapeutic agents. nih.gov
Computational Chemistry: The steric and electronic effects of the chloro and amino substituents present a complex system for theoretical modeling. Collaboration between synthetic and computational chemists could lead to a deeper understanding of the reactivity of this molecule, enabling the prediction of optimal reaction conditions and the rational design of new catalysts and supramolecular assemblies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
